molecular formula C12H14ClNO2 B8580695 N-(5-Chloro-2-formylphenyl)-2,2-dimethylpropionamide

N-(5-Chloro-2-formylphenyl)-2,2-dimethylpropionamide

Cat. No.: B8580695
M. Wt: 239.70 g/mol
InChI Key: LQHCDYBPIXLZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-formylphenyl)-2,2-dimethylpropionamide is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(5-chloro-2-formylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14ClNO2/c1-12(2,3)11(16)14-10-6-9(13)5-4-8(10)7-15/h4-7H,1-3H3,(H,14,16)

InChI Key

LQHCDYBPIXLZMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyridiniumchlorochromate (1.67 g, 7.77 mmol) was added to N-(5-chloro-2-(hydroxymethyl)phenyl)pivalamide (1.34 g, 5.55 mmol) in CH2Cl2 (100 mL) at 0° C. 5 min later, the reaction mixture was stirred at room temperature for 3 hrs. Then it was passed through a thin silica gel pad with CH2Cl2 (100 mL), concentrated on rotary vacuum and purified on flash chromatography eluting with 20˜40% EtOAc/hexanes (800 mL) to afford the expected product as a white solid (937 mg, 70% yield). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.28-1.34 (s, 9 H), 7.15 (dd, J=8.31, 2.01 Hz, 1 H), 7.53-7.59 (m, 1 H), 8.87 (d, J=2.01 Hz, 1 H), 9.84-9.88 (m, 1 H), 11.42 (s, 1 H); Mass spec. 240.07 (MH+), Calc. for C12H14ClNO2 239.07.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate (1.19 g, 5.5 mmol) was added to a solution of N-(2-chloro-6-(hydroxymethyl) phenyl) pivalamide (884 mg, 3.67 mmol) in CH2Cl2 (100 mL) at 0° C. 5 min later the mixture was allowed stirring at room temperature for 3 hrs. The reaction mixture was passed through a thin pad layer of silica gel with CH2Cl2 (2×100 mL), concentrated on rotary vacuo, and purified on a flash chromatography column eluting with 20˜50% EtOAc/hexanes (1000 mL) to afford the expected product as a white solid (414 mg, 47% yield); 1H NMR (400 MHz, CDCl3) δ ppm 1.37 (s, 9 H), 7.30 (t, J=7.81 Hz, 1H), 7.64 (dd, J=7.93, 1.39 Hz, 1 H), 7.77 (dd, J=7.55, 1.51 Hz, 1 H), 8.25 (s, 1 H), 9.84 (s, 1 H); Mass spec. 240.08 (MH+), Calc. for C12H14ClNO2 239.07.
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
N-(2-chloro-6-(hydroxymethyl) phenyl) pivalamide
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
47%

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